molecular formula B2Ca B094973 Calcium borohydride CAS No. 17068-95-0

Calcium borohydride

Cat. No. B094973
CAS RN: 17068-95-0
M. Wt: 61.7 g/mol
InChI Key: SKELNJYWRSBREH-UHFFFAOYSA-N
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Description

Calcium borohydride is a complex alkali earth metal borohydride . It has high gravimetric and volumetric hydrogen densities . It has a theoretical hydrogen capacity of 11.6 wt% and a low-reaction enthalpy of 32 kJ/mol H2 . It can be used for greener applications, which include reversible hydrogen storage .


Synthesis Analysis

Calcium borohydride may be prepared using several techniques :

  • By exchange reaction between CaCl2 and NaBH4 in THF .


Molecular Structure Analysis

The structural features of Ca(BH4)2 have been described by Llamas-Jansa et al., who reported the different behavior between α, β, and γ polymorphs of Ca(BH4)2 during hydrogenation studies . A total of nine possible crystal structures have been proposed in the literature for calcium borohydride: three α phases, one α’ phase, four β phases, and one γ phase .


Chemical Reactions Analysis

Calcium borohydride is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . There are many improvement avenues for maximizing the reversible hydrogen storage that have been explored recently, from DFT calculations and polymorph investigations to reactive hydride composites (RHCs) and catalytic and nanosizing effects .


Physical And Chemical Properties Analysis

Calcium borohydride is a complex alkali earth metal borohydride, which has high gravimetric and volumetric hydrogen densities . It has a theoretical hydrogen capacity of 11.6 wt% and a low-reaction enthalpy of 32 kJ/mol H2 . It can be used for greener applications, which include reversible hydrogen storage .

Scientific Research Applications

High-Capacity Energy Storage

Calcium borohydride is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . It offers a slightly lower hydrogen storage capacity (11.5 wt% theoretical maximum, 9.6 wt% under actual dehydrogenation conditions) . The stability of Ca(BH4)2, the possibility of regeneration from spent products, and the relatively mild dehydrogenation conditions make calcium borohydride an attractive compound for hydrogen storage purposes .

Hydrogen Storage

Calcium borohydride is a complex alkali earth metal borohydride, which has high gravimetric and volumetric hydrogen densities . It has a theoretical hydrogen capacity of 11.6 wt% and a low-reaction enthalpy of 32 kJ/mol H2 . It can be used for greener applications, which include reversible hydrogen storage .

Battery Applications

The ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications . This is considering the abundance of Ca relative to alkali metal borohydrides typically used for this purpose .

Organic Synthesis and Catalysis

Calcium borohydride has been briefly described in relation to batteries, organic and organometallic chemistry, and catalysis . However, the specific applications in these fields are not detailed in the sources.

Role in Reactive Hydride Composites (RHCs)

Karimi et al. have highlighted the catalytic role of NbF5 on the hydrogen sorption kinetics of Ca(BH4)2 + MgH2 (10.5 wt% H2), when 10 nm diameter NbB2 was evidenced to form and to remain stable during a/d cycles, while also being responsible for producing 50% finer Ca-RHC + 0.1NbF5 nanocomposites and preventing agglomeration of calcium-RHCs .

Mechanism of Action

Target of Action

Calcium borohydride (Ca(BH4)2) is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . The primary targets of calcium borohydride are energy storage applications, particularly hydrogen storage . It offers a slightly lower hydrogen storage capacity (11.5 wt% theoretical maximum, 9.6 wt% under actual dehydrogenation conditions) .

Mode of Action

Calcium borohydride interacts with its targets through its unique properties. It has the potential to offer high energy density, enabling the development of compact and efficient energy storage systems . Calcium borohydride can serve as both a source of energy and a hydrogen reservoir within energy storage devices, such as lithium-ion batteries and sodium-ion batteries .

Biochemical Pathways

The biochemical pathways affected by calcium borohydride primarily involve hydrogen storage and energy production . The ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications .

Result of Action

The result of calcium borohydride’s action is the production of high amounts of clean energy with no carbon-containing by-products . It also contributes to the development of safer alternatives to classical high-pressure hydrogen storage tanks .

Action Environment

The action of calcium borohydride is influenced by environmental factors. For instance, the stability of Ca(BH4)2 and the possibility of regeneration from spent products make it an attractive compound for hydrogen storage purposes . Furthermore, the ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications, considering the abundance of Ca relative to alkali metal borohydrides typically used for this purpose .

Safety and Hazards

Calcium borohydride is considered hazardous . It is corrosive to metals, has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) .

Future Directions

Calcium borohydride is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . There are many improvement avenues for maximizing the reversible hydrogen storage that have been explored recently, from DFT calculations and polymorph investigations to reactive hydride composites (RHCs) and catalytic and nanosizing effects . The stability of Ca(BH4)2, the possibility of regeneration from spent products, and the relatively mild dehydrogenation conditions make calcium borohydride an attractive compound for hydrogen storage purposes .

properties

InChI

InChI=1S/2B.Ca/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKELNJYWRSBREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[B-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Ca
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17068-95-0
Record name Calcium tetrahydridoborate
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Q & A

ANone: The molecular formula of Calcium borohydride is Ca(BH4)2, and its molecular weight is 75.749 g/mol.

ANone: Ca(BH4)2 exhibits polymorphism, meaning it can exist in different crystal structures. Two main polymorphs are α-Ca(BH4)2 and β-Ca(BH4)2. The α-phase is an orthorhombic F2dd structure [] while the β-phase is tetragonal with space group P42/m []. The polymorphism arises from different connections between adjacent CaB6 octahedra [].

ANone: Various techniques, including X-ray diffraction (XRD) [, , , , , ], Raman spectroscopy [, ], Infrared (IR) spectroscopy [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ], are used to characterize Ca(BH4)2 and its dehydrogenation products.

ANone: Despite its high hydrogen capacity, Ca(BH4)2 suffers from high dehydrogenation temperatures (>300 °C at atmospheric pressure) [] and slow kinetics [, ]. Additionally, the dehydrogenation process is often irreversible, limiting its practical applications in reversible hydrogen storage systems.

ANone: THF is commonly used as a solvent during the synthesis of Ca(BH4)2 and can remain trapped within its structure. Even small amounts of residual THF can significantly influence the dehydrogenation behavior of Ca(BH4)2 [].

ANone: High-pressure studies have shown that the β-phase of Ca(BH4)2 transforms into a highly disordered structure above 10.2 GPa, while the α-phase remains stable up to 13 GPa []. This suggests that the α-phase is more stable under high-pressure conditions.

ANone: Catalysts can enhance the dehydrogenation and rehydrogenation kinetics of Ca(BH4)2, enabling hydrogen release at lower temperatures and improving reversibility. For example, the addition of transition metal chlorides, such as CoCl2, can significantly reduce the dehydrogenation temperature of Ca(BH4)2 [, ].

ANone: Transition metal additives, such as TiF4 and NbF5, can form nanoparticles of their corresponding borides (TiB2 and NbB2) during the milling or sorption reactions of Ca(BH4)2 []. These nanoparticles are thought to act as heterogeneous nucleation sites for CaB6, a dehydrogenation product, thus refining the microstructure and improving sorption kinetics, leading to enhanced reversibility.

ANone: Computational tools like Density Functional Theory (DFT) provide insights into the structural stability, electronic properties, and dehydrogenation mechanisms of Ca(BH4)2 [, , ]. These calculations aid in identifying potential dehydrogenation intermediates and predicting the thermodynamic feasibility of different reaction pathways.

ANone: Combining Ca(BH4)2 with other hydrides can create reactive hydride composites (RHCs) with modified dehydrogenation properties. For example, mixing Ca(BH4)2 with LiBH4 promotes a recombination reaction between BH4- and NH2- groups (sourced from LiNH2, a decomposition product of LiBH4), resulting in enhanced hydrogen release below 250 °C [].

ANone: Yes, substituting BH4- anions with larger anions like I- can alter the dehydrogenation behavior of Ca(BH4)2. Studies have shown that ball milling Ca(BH4)2 with CaI2 can lead to the formation of new compounds with modified crystal structures and potentially different dehydrogenation characteristics [].

ANone: Confining Ca(BH4)2 within activated mesoporous carbon can enhance its reversible hydrogen storage capacity and performance []. The nanoconfined Ca(BH4)2 exhibits lower dehydrogenation temperatures and faster kinetics compared to the bulk material, indicating improved hydrogen storage characteristics.

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